molecular formula C9H3ClF2IN B1474650 4-Chloro-5,7-difluoro-3-iodoquinoline CAS No. 1431363-51-7

4-Chloro-5,7-difluoro-3-iodoquinoline

Cat. No.: B1474650
CAS No.: 1431363-51-7
M. Wt: 325.48 g/mol
InChI Key: LYDCOSBBQAGVBW-UHFFFAOYSA-N
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Description

4-Chloro-5,7-difluoro-3-iodoquinoline is a useful research compound. Its molecular formula is C9H3ClF2IN and its molecular weight is 325.48 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-5,7-difluoro-3-iodoquinoline serves as an intermediate in the synthesis of various complex quinoline derivatives through selective halogen substitution and cross-coupling reactions. The compound's halogens (chlorine and iodine) can be selectively substituted with aryl groups in reactions with arylboronic acids, demonstrating significant effects of additives like water or Bu4NBr on the reaction rate and yield. This selective substitution enables the one-pot synthesis of diarylquinolines with different aryl groups in high yields, highlighting its utility in organic synthesis and chemical transformations (Tsvetkov et al., 2002).

Cross-Coupling Reactions

This compound also plays a crucial role in cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic chemistry. For instance, its use in Suzuki cross-coupling reactions with arylboronic acids under phosphine-free palladium catalysis in water has been documented. Such reactions are noted for their regioselective synthesis of quinolines, indicating the compound's significance in creating structurally diverse organic molecules with potential applications in pharmaceuticals and materials science (Friesen & Trimble, 2004).

Tautomerism and Substituent Effects

Research into the tautomerism and substituent effects on quinoline derivatives, including this compound, provides insights into their stability and reactivity. Studies involving Density Functional Theory (DFT) have examined the stability of various tautomers and the influence of halogen substituents on molecular properties. Such investigations are crucial for understanding the behavior of quinoline derivatives in different chemical environments and their potential applications in drug design and development (Karpińska et al., 2010).

Advanced Materials and Molecular Electronics

The structural modification of quinoline derivatives, including this compound, has implications for the development of advanced materials and molecular electronics. Research on the synthesis and photophysical properties of polycarbo-substituted quinazolines derived from similar compounds explores their potential applications in optoelectronics and as materials with unique electronic properties (Mphahlele et al., 2015).

Properties

IUPAC Name

4-chloro-5,7-difluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2IN/c10-9-6(13)3-14-7-2-4(11)1-5(12)8(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDCOSBBQAGVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.